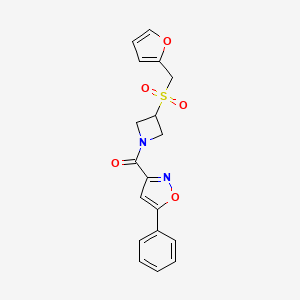

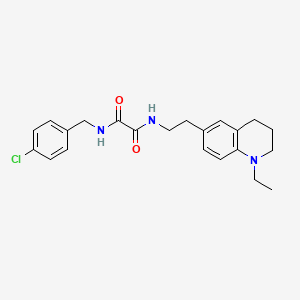

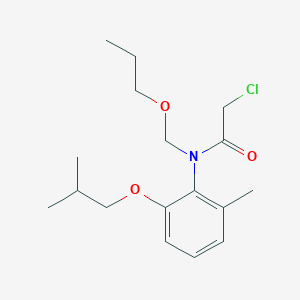

2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide (CIBMPA) is a synthetic compound that has been used in a variety of scientific research applications. The compound's unique chemical structure and properties make it an ideal tool for studying the biochemical and physiological effects of drugs and other compounds. CIBMPA has also been used in laboratory experiments to determine the efficacy of new drugs and to study the mechanism of action of existing drugs.

Applications De Recherche Scientifique

Comparative Metabolism of Chloroacetamide Herbicides

Research indicates that chloroacetamide herbicides, including 2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide and its relatives, undergo complex metabolic processes in liver microsomes of both human and rat models. The carcinogenic potential of these herbicides is linked to their metabolic activation pathways, leading to DNA-reactive dialkylbenzoquinone imine. These findings suggest a significant variation in metabolism between human and rat liver microsomes, highlighting the importance of understanding interspecies differences in herbicide toxicity and metabolism (Coleman et al., 2000).

Radiosynthesis for Metabolism Studies

Advancements in radiosynthesis have facilitated the creation of high-specific-activity compounds of chloroacetamide herbicides for detailed studies on their metabolism and mode of action. This approach allows for more precise tracking of herbicide degradation and interaction within biological systems, offering insights into their environmental fate and potential impacts on health (Latli & Casida, 1995).

Cytochrome P450 System's Role in Biodegradation

The cytochrome P450 system plays a crucial role in the biodegradation of chloroacetamide herbicides, as demonstrated by studies on Rhodococcus sp. This microbial degradation pathway involves N-deethoxymethylation, a key step in breaking down such compounds. Understanding these mechanisms is vital for developing bioremediation strategies to mitigate the environmental impact of chloroacetamide herbicides (Wang et al., 2015).

Soil Interaction and Herbicidal Activity

The effectiveness and environmental interactions of chloroacetamide herbicides are significantly influenced by soil properties, including organic matter content and moisture levels. Research in this area helps inform agricultural practices to maximize herbicidal benefits while minimizing negative ecological consequences (Banks & Robinson, 1986).

Initial Metabolism in Plant Species

The selectivity and phytotoxicity of chloroacetamide herbicides among various plant species have been linked to differences in initial metabolism rates. These findings underscore the importance of metabolic processes in determining the susceptibility of plants to herbicides, providing insights into the development of crop varieties with enhanced resistance (Breaux, 1987).

Propriétés

IUPAC Name |

2-chloro-N-[2-methyl-6-(2-methylpropoxy)phenyl]-N-(propoxymethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO3/c1-5-9-21-12-19(16(20)10-18)17-14(4)7-6-8-15(17)22-11-13(2)3/h6-8,13H,5,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDPMAIYQDDLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCN(C1=C(C=CC=C1OCC(C)C)C)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-isobutoxy-6-methylphenyl)-N-(propoxymethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

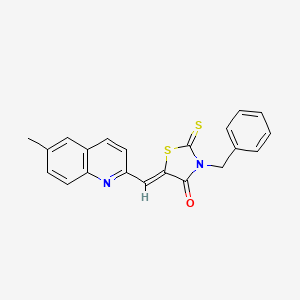

![2-(3-Chlorophenyl)-4-(methylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2913639.png)

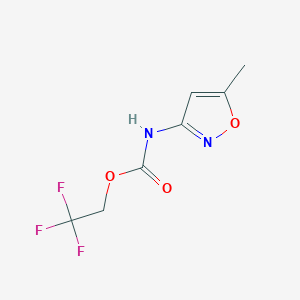

![3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]propanoic acid](/img/structure/B2913642.png)

![N1-(4-methylbenzyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2913645.png)